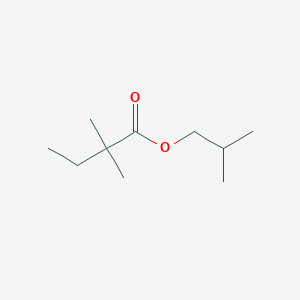
2-Methylpropyl 2,2-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 2,2-dimethylbutanoate is an organic ester with the molecular formula C9H18O2. It is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. This compound is also referred to as isobutyl neopentanoate and is a part of the ester family, which are compounds formed by the reaction of an alcohol and an acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between 2-methylpropanol (isobutanol) and 2,2-dimethylbutanoic acid (neopentanoic acid). The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously removing the water formed during the reaction, thus shifting the equilibrium towards the ester product. The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-methylpropanol and 2,2-dimethylbutanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 2,2-dimethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Widely used in the flavor and fragrance industry for its pleasant fruity aroma, making it a valuable ingredient in perfumes, cosmetics, and food flavorings.
Wirkmechanismus
The mechanism of action of 2-methylpropyl 2,2-dimethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have bioactive properties. The molecular targets and pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropyl 2-methylpropanoate: Another ester with a similar fruity odor but different molecular structure.
Propyl 2-methylpropanoate: Similar ester with a slightly different alcohol component.
Isobutyl acetate: An ester with a similar fruity aroma but different acid component.
Uniqueness
2-Methylpropyl 2,2-dimethylbutanoate is unique due to its specific combination of 2-methylpropanol and 2,2-dimethylbutanoic acid, which imparts a distinct fruity odor and specific chemical properties. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
20225-31-4 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-methylpropyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-10(4,5)9(11)12-7-8(2)3/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
RODWLRGSUINYPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


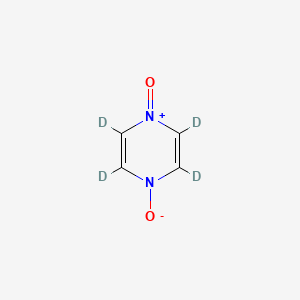


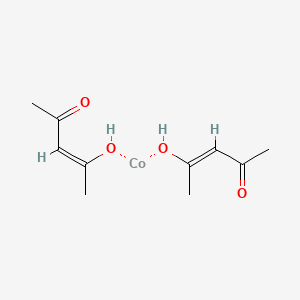
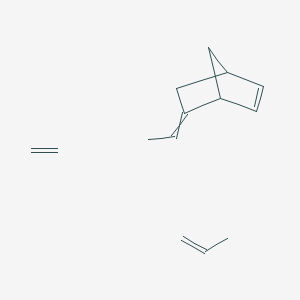
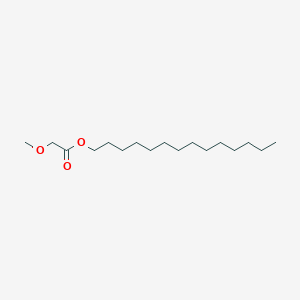
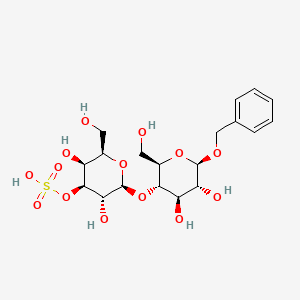

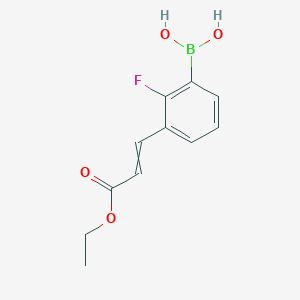

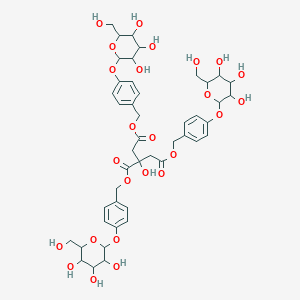
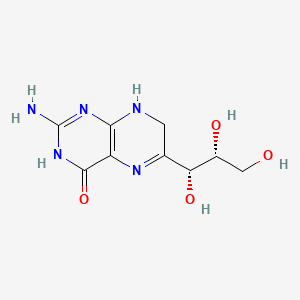
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
